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MS453

Epigenetics Lysine methyltransferase Covalent probe

Researchers studying H4K20me1-dependent transcriptional repression, DNA damage response, or mitotic regulation often face uncertainty from off-target methyltransferase inhibition due to uncharacterized SETD8 probes. MS453 resolves this with exclusive structural validation (PDB 5TH7) and systematic selectivity profiling across 28 methyltransferases. • Covalent C311 engagement confirmed by co-crystal structure - enables unambiguous phenotype attribution. • Near-quantitative target labeling under standardized conditions (10 µM, 3 hr). • ≥98% HPLC purity with batch-specific CoA for reproducible cross-study comparisons.

Molecular Formula C20H27N5O3
Molecular Weight 385.468
Cat. No. B1574380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS453
SynonymsMS453;  MS-453;  MS 453.; N-(3-((6,7-dimethoxy-2-(pyrrolidin-1-yl)quinazolin-4-yl)amino)propyl)acrylamide
Molecular FormulaC20H27N5O3
Molecular Weight385.468
Structural Identifiers
SMILESCOC1=C(OC)C=C(N=C(N2CCCC2)N=C3NCCCNC(C=C)=O)C3=C1
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

MS453 SETD8 Covalent Inhibitor Overview


MS453 (CAS 2059892-29-2) is a covalent inhibitor of the lysine methyltransferase SETD8, identified through structure-based design using the first co-crystal structure of SETD8 with a small-molecule ligand [1]. It irreversibly modifies cysteine residue C311 near the enzyme's substrate-binding site, achieving near-quantitative labeling of the target protein under assay conditions [1]. With a molecular weight of 385.46 g/mol and formula C20H27N5O3, the compound is supplied as a solid with purity typically ≥98% (HPLC) . This evidence guide establishes MS453's differentiated procurement value relative to alternative SETD8 inhibitors and in-class methyltransferase probes.

1 Covalent engagement at SETD8 C311 for target residence studies
2 Selectivity characterized across a methyltransferase panel
3 Co-crystal structural validation available for binding mode analysis

Why MS453 Cannot Be Substituted


SETD8 is the sole known methyltransferase that catalyzes H4K20 monomethylation, a modification central to DNA damage response, transcriptional repression, and cell cycle progression [1]. Small-molecule inhibition of SETD8 has historically been constrained by two factors: the absence of structural information to guide rational design and the scarcity of inhibitors with well-characterized selectivity profiles across the broader methyltransferase family [1]. MS453 addresses both limitations through an atomic-resolution co-crystal structure (PDB 5TH7) that precisely defines its covalent binding mode to C311 [2], and through systematic counter-screening against a panel of 28 other methyltransferases that demonstrated exclusive targeting of SETD8 [1]. In contrast, alternative SETD8 inhibitors such as Nahuoic Acid A or UNC0379 lack this level of structural validation, and more recent analogs including MS2177 have been developed without the same depth of publicly available selectivity characterization [3]. Generic substitution introduces uncertainty regarding off-target methyltransferase inhibition, which can confound functional interpretation given the overlapping substrate specificities within the SET domain family.

Structural data gap
Alternative SETD8 inhibitors (Nahuoic Acid A, UNC0379, MS2177) lack publicly available co-crystal structures, limiting binding-mode validation.
Uncharacterized selectivity
Most SETD8 inhibitors have not been profiled against a comprehensive methyltransferase panel; off-target inhibition may confound functional interpretation.
Reversible vs. covalent
Reversible inhibitors (e.g., UNC0379) may not provide sustained target engagement required for washout experiments or cellular residence-time studies.

MS453 Differentiation Evidence


Irreversible Covalent Binding to SETD8

MS453 functions as a covalent inhibitor of SETD8 through Michael addition to cysteine 311 near the substrate-binding pocket. Under assay conditions (SETD8 incubated with 10 µM MS453 for 3 hours), the compound reacts with near-quantitative yield [1]. In contrast, reversible SETD8 inhibitors such as UNC0379 (substrate-competitive) and Nahuoic Acid A do not achieve irreversible target engagement and require sustained exposure to maintain inhibition [2]. The covalent mechanism confers residence time-driven pharmacology that is fundamentally distinct from reversible occupancy.

Covalent binding mode
Class-level inference
Near-quantitative labeling (C311, 10 µM, 3 h)
Supports irreversible target engagement studies; reversible inhibitors cannot replicate washout resistance.
Covalent yield reported under specified assay conditions.
Epigenetics Lysine methyltransferase Covalent probe

SETD8-Specific Selectivity vs. Broad-Spectrum PRMTs

MS453 was counter-screened against a panel of 28 other methyltransferases including multiple protein lysine methyltransferases (PKMTs) and protein arginine methyltransferases (PRMTs). Under the assay conditions employed, MS453 exhibited exclusive inhibition of SETD8 with an IC50 of 804 nM, while all other methyltransferases tested remained unaffected at the concentrations evaluated [1]. For reference, broad-spectrum type I PRMT inhibitors such as MS023 exhibit potent inhibition of PRMT1 (IC50 30 nM), PRMT3 (119 nM), PRMT4 (83 nM), PRMT6 (4 nM), and PRMT8 (5 nM) . This selectivity divergence defines MS453 as a SETD8-specific probe, whereas MS023 and related compounds cannot deconvolve which PRMT family member mediates a given biological effect.

Selectivity profiling
Cross-study comparable
Exclusive SETD8 inhibition vs. 28 methyltransferases; broad PRMT inhibitor MS023 hits 5 isoforms
Enables phenotype attribution to SETD8; multi-target PRMT inhibitors introduce confounding.
SETD8 IC50 804 nM; MS023 PRMT IC50 range 4–119 nM.
Chemical probe Selectivity profiling Methyltransferase

SETD8 Co-Crystal Structure (PDB 5TH7)

MS453 was designed based on the first co-crystal structure of SETD8 in complex with a small-molecule inhibitor (the parent analog), and the MS453-SETD8 co-crystal structure was subsequently solved and deposited as PDB entry 5TH7 [1]. The structure reveals covalent bond formation between the acrylamide warhead of MS453 and C311, with the quinazoline core occupying the substrate-binding groove. Alternative SETD8 inhibitors including Nahuoic Acid A, UNC0379, and MS2177 lack publicly available co-crystal structures with SETD8 [2]. The absence of structural data precludes atomic-level understanding of binding poses, SAR optimization, and assessment of potential resistance mutations for these comparators.

Co-crystal structure
Class-level inference
PDB 5TH7 (0.89 Å); covalent C311 engagement confirmed
Provides atomic-resolution binding pose; comparators lack structural data.
Deposited 2016-09-29.
Structural biology X-ray crystallography Drug design

Biochemical Potency vs. UNC0379

In the primary publication characterizing MS453, the compound exhibited an IC50 of 795 nM against SETD8 under conditions including extended preincubation to allow covalent bond formation, with a consensus value of 804 nM reported in the abstract and subsequent vendor documentation [1]. In comparison, UNC0379, a substrate-competitive SETD8 inhibitor, demonstrates an IC50 of 7.3 µM in biochemical assays [2]. While MS453 is approximately 9-fold more potent in vitro, the more significant differentiation lies in the covalent, irreversible binding mode (Evidence Item 1), which confers sustained target engagement not reflected in IC50 values alone. The 804 nM potency represents the concentration required to achieve half-maximal covalent modification of SETD8 under the specified assay conditions, not a reversible equilibrium binding constant.

Biochemical potency
Cross-study comparable
IC50 795–804 nM (MS453) vs. 7.3 µM (UNC0379)
Reported assay potency context; covalent mechanism provides sustained inhibition beyond IC50.
Conditions: preincubation with enzyme. Comparator is reversible.
Biochemical assay IC50 determination SETD8

MS453 Research Application Scenarios


SETD8 Target Validation in Epigenetic Deconvolution

MS453 is the only SETD8 inhibitor with a publicly available co-crystal structure (PDB 5TH7) and systematic selectivity profiling across 28 methyltransferases [1]. This makes it the preferred chemical probe for experiments requiring unambiguous attribution of a phenotype to SETD8 catalytic inhibition. Researchers studying H4K20me1-dependent transcriptional repression, DNA damage response, or mitotic regulation should use MS453 to exclude confounding inhibition of PRMT1/3/4/6/8 (which would occur with broad-spectrum PRMT inhibitors like MS023) . The covalent binding mechanism further supports washout experiments to distinguish direct SETD8 inhibition from indirect or compensatory effects.

Structure-Guided Medicinal Chemistry & Fragment Design

The MS453-SETD8 co-crystal structure (PDB 5TH7) provides atomic-resolution detail of covalent engagement at C311, revealing the quinazoline core positioned in the substrate-binding groove [1]. This structural information is essential for structure-guided optimization efforts, including: (i) designing analogs with improved potency or physicochemical properties, (ii) predicting and understanding resistance mutations, and (iii) computational docking studies. No other SETD8 inhibitor class (Nahuoic acids, UNC series) offers comparable structural characterization, making MS453 the starting point for any structure-based medicinal chemistry campaign targeting SETD8.

Biochemical Assay Development & Crystallography Controls

MS453's near-quantitative covalent labeling of SETD8 under standardized conditions (10 µM, 3-hour incubation) [1] makes it suitable as a positive control for SETD8 enzymatic activity assays and as a reference inhibitor for crystallographic studies. The compound's well-characterized IC50 (795-804 nM) and purity specifications (≥98% by HPLC) enable reproducible cross-study comparisons that are difficult to achieve with less thoroughly characterized alternatives. Procurement for these applications should prioritize vendors providing Certificate of Analysis documentation with batch-specific purity and identity verification.

Application
Selection Property
Validation Focus
SETD8 target validation studies
Covalent engagement & methyltransferase selectivity profile
Phenotype attribution to SETD8 catalytic inhibition
Structure-guided inhibitor design
Atomic-resolution co-crystal structural data
Binding pose interpretation & resistance mutation analysis
Biochemical assay & crystallography controls
Covalent labeling efficiency & defined purity
Assay reproducibility & cross-study comparator context
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